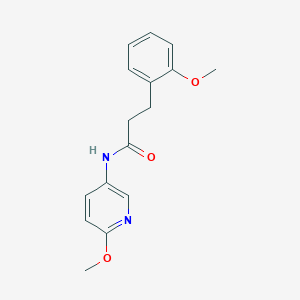

3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-14-6-4-3-5-12(14)7-9-15(19)18-13-8-10-16(21-2)17-11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTJPGWQDJJISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide typically involves the reaction of 2-methoxybenzaldehyde with 6-methoxypyridin-3-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a period of time. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between 3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide and key analogs:

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | C₁₆H₁₈N₂O₃ | 2-Methoxyphenyl, 6-methoxy-pyridinyl | Hypothesized: Anti-inflammatory, kinase inhibition (inferred from similar compounds) | |

| 3-(3,4-Dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide | C₁₇H₂₀N₂O₄ | 3,4-Dimethoxyphenyl, 6-methoxy-pyridinyl | Enhanced receptor binding due to electron-donating methoxy groups; anticancer potential | |

| 3-(4-Chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide | C₂₀H₂₀ClN₃O₂ | Chloro-substituted phenyl, furan-pyridine hybrid | Antimicrobial activity (structural inference) | |

| 3-(2-Methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | C₁₈H₁₉N₅O₂ | Tetrazole ring, 3-methylphenyl substituent | Anti-inflammatory activity (experimentally observed) | |

| N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide | C₂₀H₁₈N₂O₅ | Nitrophenyl-furan hybrid, 4-methoxyphenyl | Enhanced bioactivity due to nitro group (electron-withdrawing effects) |

Key Observations from Structural Comparisons :

In contrast, 6-methoxypyridin-3-yl contributes to hydrogen-bonding interactions with nitrogen-containing biological targets, as seen in pyridine-based inhibitors .

Heterocyclic Modifications :

- Replacement of pyridine with furan (e.g., ’s compound) reduces basicity but enhances π-π stacking with aromatic residues in enzymes .

- Tetrazole incorporation () introduces acidic protons, improving solubility and metal-binding capacity .

Electron-Donating vs. Withdrawing Groups :

- Nitro groups () increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .

- Chloro substituents () improve lipophilicity, aiding membrane penetration in antimicrobial applications .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are sparse, trends from analogs suggest:

- LogP : ~2.5 (moderate lipophilicity due to methoxy groups), comparable to 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide (LogP ~2.8) .

- Solubility: Limited aqueous solubility (common for aryl amides), but improved by polar pyridine and methoxy groups compared to purely aromatic analogs .

- Metabolic Stability: Methoxy groups may slow oxidative metabolism, extending half-life relative to non-substituted phenyl derivatives .

Biological Activity

3-(2-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H19N3O2 and a molecular weight of approximately 321.4 g/mol, this compound features a propanamide backbone, a methoxy-substituted phenyl group, and a methoxypyridine moiety. Its unique structural characteristics suggest diverse applications in drug development and therapeutic interventions.

Research indicates that this compound exhibits several promising biological activities. The mechanisms through which it exerts these effects are still under investigation but may involve:

- Modulation of Enzyme Activity : The compound could influence specific enzymes, potentially altering metabolic pathways.

- Receptor Binding : It may interact with various receptors, affecting cellular signaling and physiological responses.

Potential Applications

The compound's biological activity suggests potential applications in various therapeutic areas, including:

- Anticancer Agents : Its ability to modulate enzyme activity may make it a candidate for further development as an anticancer drug.

- Neurological Disorders : Given the presence of the pyridine moiety, it may have implications in treating conditions like depression or anxiety.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide | Similar backbone with different substitutions | Moderate anticancer activity |

| N-(6-methoxypyridin-3-yl)-2-{[(4-fluorophenyl)methyl]amino}propanamide | Fluorine substitution | Enhanced receptor binding |

| 2-{[(2-methoxyphenyl)methyl]amino}-N-(3-methylphenyl)acetamide | Different amide structure | Neuroprotective effects observed |

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted:

- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).

- Mechanism : The compound increased reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death.

Neuropharmacological Studies

Another research focused on the neuropharmacological effects of the compound. Findings indicated:

- Behavioral Tests : In rodent models, administration resulted in decreased anxiety-like behavior.

- Biochemical Analysis : The compound was shown to increase serotonin levels in the brain, suggesting potential antidepressant properties.

Q & A

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in its 3D conformation?

- Methodological Answer : X-ray crystallography (if single crystals are obtainable) provides definitive bond angles and torsion parameters. For solution-state analysis, rotational-echo double-resonance (REDOR) NMR or NOESY can map intramolecular distances. Compare experimental data with density functional theory (DFT)-optimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.